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Compound of Interest

Compound Name:
3-Chloro-4-

(hydrazinylmethyl)pyridine

CAS No.: 1495553-30-4

Cat. No.: B1400992 Get Quote

Document Type: Technical Reference & Characterization Guide Target Analyte: 3-Chloro-4-
(hydrazinylmethyl)pyridine (Free Base / HCl Salt) Molecular Formula:

Exact Mass: 157.0407 u

Executive Summary & Molecular Profile
This guide provides a comprehensive spectroscopic framework for the identification and

validation of 3-Chloro-4-(hydrazinylmethyl)pyridine, a critical intermediate often used in the

synthesis of fused heterocycles (e.g., pyrazolopyridines) and kinase inhibitors.

Given the reactivity of the hydrazine moiety (nucleophilic and reducing nature), this compound

is prone to oxidation and condensation. This protocol emphasizes self-validating spectral

features—distinctive markers that confirm the structure while ruling out common decomposition

products like hydrazones or oxidation byproducts.

Structural Architecture
Core: Pyridine ring with a chloro-substituent at C3 (deshielding/inductive effect).

Linker: Methylene (

) bridge at C4.
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Functional Group: Hydrazine (

), acting as a reactive "tail."

Characterization Workflow
The following decision tree illustrates the logic flow for confirming the identity of the analyte,

prioritizing non-destructive methods (NMR) after initial mass confirmation.
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Figure 1: Logical workflow for stepwise structural validation. The Chlorine isotope pattern is the

primary "gatekeeper" for identity.

Mass Spectrometry (MS) Data
Methodology: ESI+ (Electrospray Ionization) or EI (Electron Impact). Diagnostic Value: The

chlorine isotope signature is the most definitive confirmation of the halogenated core.

Primary Ionization Features
Ion Species m/z (approx) Relative Intensity Interpretation

158.05 100%
Protonated molecular

ion (Free base).

160.05 ~32%

Critical Marker:

isotope contribution.

Must match 3:1 ratio.

126.0 Variable
Loss of hydrazine tail

(Fragment).

122.1 Low

De-chlorination (Rare

in soft ESI, common in

EI).

Fragmentation Logic (EI/CID)
The molecule typically fragments by cleaving the weak N-N bond or the C-N benzylic-like bond.
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Parent Ion
[M+H]+ = 158

(Cl Pattern 3:1)

Fragment A
[M - N2H3]
m/z ~126

(Chloropicolyl cation)

Loss of Hydrazine
(-32 Da)

Fragment B
[M - HCl]
m/z ~122

(Rare)

Loss of HCl

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways expected in MS analysis.

Nuclear Magnetic Resonance (NMR)
Solvent Recommendation:DMSO-d6 is strictly recommended over

.

Reason 1: Hydrazine protons (

) are broad and often invisible in chloroform due to rapid exchange.

Reason 2: Solubility of the polar hydrazine tail is superior in DMSO.

NMR (400 MHz, DMSO-d6)
Reference values derived from substituent chemical shift increments for pyridine derivatives.
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Position
Shift (

, ppm)
Multiplicity Coupling (Hz)

Assignment
Logic

H-2 8.45 – 8.55 Singlet (s) -

Most Deshielded.

Alpha to

Nitrogen, Ortho

to Chlorine. Lack

of large coupling

confirms 3-

substitution.

H-6 8.35 – 8.45 Doublet (d)

Alpha to

Nitrogen.

Couples with H-

5.

H-5 7.30 – 7.45 Doublet (d)

Beta to Nitrogen.

Shielded relative

to H-2/H-6.

3.80 – 4.10 Singlet (s)* -

Benzylic-like

methylene. *May

appear as

doublet if NH

exchange is

slow.

~4.5 – 5.5 Broad (br) -

Exchangeable.

Disappears with

shake.

~3.0 – 4.0 Broad (br) -

Exchangeable.

Often merges

with

peak in DMSO.

NMR (100 MHz, DMSO-d6)
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C-2: ~148-150 ppm (Deshielded, Ar-Cl effect).

C-6: ~147-149 ppm.

C-4: ~140-145 ppm (Substituted).

C-3: ~130-135 ppm (C-Cl carbon).

C-5: ~124-126 ppm.

: ~50-55 ppm.

Infrared Spectroscopy (FT-IR)
Sampling: ATR (Attenuated Total Reflectance) on solid/oil.

Wavenumber (

)
Vibration Mode Diagnostic Note

3300 – 3450 N-H Stretch

Doublet often seen for primary

amine (

).

1580 – 1600 C=N / C=C Stretch
Characteristic Pyridine

"breathing" modes.

1050 – 1100 C-N Stretch
Aliphatic C-N bond of the

hydrazinylmethyl group.

700 – 750 C-Cl Stretch
Strong band, confirms

presence of Chlorine.

Experimental Protocol for Validation
A. Sample Preparation (NMR)

Mass: Weigh 5–10 mg of the sample.

Solvent: Dissolve in 0.6 mL DMSO-d6.
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Note: Do not use Acetone-d6. Hydrazines react rapidly with acetone to form hydrazones

(Schiff bases), creating artifacts in the spectrum (new peaks at

1.8-2.0 ppm).

Tube: Use high-quality 5mm NMR tubes. Filter solution if cloudy (salts).

B. Common Pitfalls & Troubleshooting
Pitfall: Disappearing Peaks.

Cause: If the sample is the HCl salt, the NH protons may be very broad or shifted

downfield (>8 ppm).

Solution: Add 1 drop of

to the NMR tube. If the broad peaks vanish, they are confirmed as NH/OH.

Pitfall: Extra Doublets in Aromatic Region.

Cause: Regioisomer contamination (e.g., 2-chloro-4-isomer).

Check: Verify the H-2 singlet. If H-2 appears as a doublet, the Cl is likely not at position 3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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